

# An In-depth Technical Guide to 3-Amino-2-iodobenzamide: Properties and Structure

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## Compound of Interest

Compound Name: 3-Amino-2-iodobenzamide

Cat. No.: B15332742

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## Abstract

This technical guide serves as a comprehensive resource on the chemical properties and structure of **3-Amino-2-iodobenzamide**. As a halogenated benzamide, this compound holds potential for applications in medicinal chemistry and materials science. The introduction of both an amino and an iodo group to the benzamide scaffold can significantly influence its physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. This document provides a summary of available data on **3-Amino-2-iodobenzamide** and related compounds, offering insights for its use in research and development.

## Chemical Structure and Properties

The chemical structure of **3-Amino-2-iodobenzamide** consists of a benzene ring substituted with an amino group at the 3-position, an iodine atom at the 2-position, and a carboxamide group at the 1-position.

Molecular Structure:

**Figure 1.** Chemical structure of **3-Amino-2-iodobenzamide**.

## Physicochemical Properties

Comprehensive experimental data for **3-Amino-2-iodobenzamide** is not readily available in public databases. However, properties can be predicted and compared with related, well-characterized compounds such as 3-Aminobenzamide and 3-Iodobenzamide.

Table 1: Comparison of Physicochemical Properties of **3-Amino-2-iodobenzamide** and Related Compounds

Property	3-Amino-2-iodobenzamide (Predicted/Unavailable)	3-Aminobenzamide[1]	3-Iodobenzamide[2]
Molecular Formula	C <sub>7</sub> H <sub>7</sub> IN <sub>2</sub> O	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O	C <sub>7</sub> H <sub>6</sub> INO
Molecular Weight (g/mol)	262.05	136.15	247.03
Melting Point (°C)	Data not available	115-116	183-190
Boiling Point (°C)	Data not available	329	Data not available
Appearance	Data not available	Off-white powder	White powder
Solubility	Data not available	Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), Ethanol (30 mg/ml), and PBS (pH 7.2, 2 mg/ml)[3]	Data not available
CAS Number	Data not available	3544-24-9	10388-19-9

## Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of **3-Amino-2-iodobenzamide** are not explicitly documented in the surveyed literature. However, plausible synthetic routes and analytical methods can be inferred from standard organic chemistry practices and procedures reported for analogous compounds.

## Synthesis

A potential synthetic route to **3-Amino-2-iodobenzamide** could involve a multi-step process starting from a commercially available substituted benzene derivative. A logical workflow for such a synthesis is outlined below.



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**Figure 2.** A plausible synthetic workflow for **3-Amino-2-iodobenzamide**.

General Protocol for Reduction of a Nitro Group (Illustrative):

- Dissolve the nitro-containing intermediate in a suitable solvent (e.g., ethanol or ethyl acetate).
- Add a reducing agent such as tin(II) chloride in concentrated hydrochloric acid, or perform catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, neutralize the reaction mixture and extract the product with an appropriate organic solvent.
- Purify the crude product by recrystallization or column chromatography to obtain the desired amino compound.

## Analytical Characterization

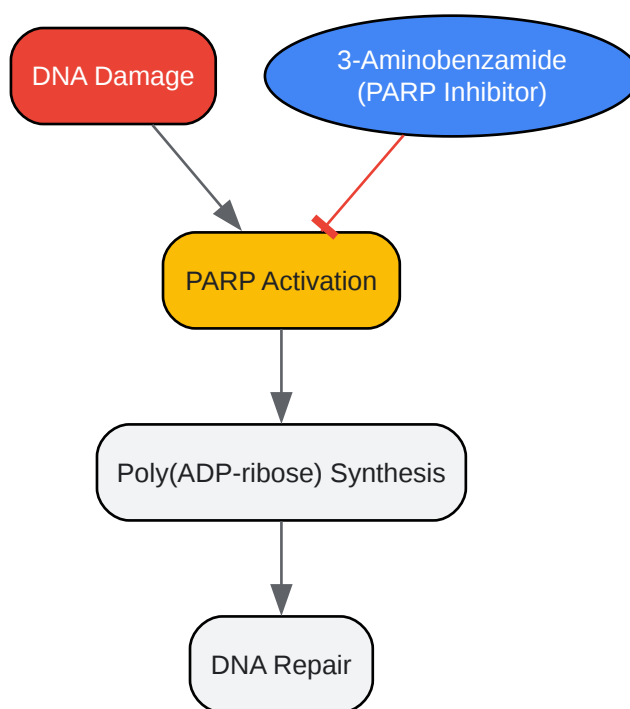
The structure and purity of synthesized **3-Amino-2-iodobenzamide** would be confirmed using standard analytical techniques.

Table 2: Expected Spectroscopic Data for **3-Amino-2-iodobenzamide**

Technique	Expected Observations
$^1\text{H}$ NMR	Signals corresponding to the aromatic protons, the amino protons, and the amide protons. The chemical shifts and splitting patterns would be indicative of the substitution pattern on the benzene ring.
$^{13}\text{C}$ NMR	Resonances for the seven carbon atoms in the molecule, including the carbonyl carbon of the amide group and the carbon atoms of the benzene ring, with the carbon attached to the iodine atom showing a characteristic shift.
IR Spectroscopy	Characteristic absorption bands for N-H stretching of the amino and amide groups (typically in the range of $3100\text{--}3500\text{ cm}^{-1}$ ), C=O stretching of the amide group (around $1650\text{ cm}^{-1}$ ), and C-N stretching.
Mass Spectrometry	A molecular ion peak corresponding to the molecular weight of the compound ( $262.05\text{ g/mol}$ ). The fragmentation pattern would provide further structural information.

## Potential Biological Significance and Signaling Pathways

While no specific biological activities or signaling pathway involvements have been reported for **3-Amino-2-iodobenzamide**, the structurally related compound, 3-Aminobenzamide, is a known inhibitor of poly(ADP-ribose) polymerase (PARP).[1] PARP is a family of enzymes involved in DNA repair, genomic stability, and programmed cell death.



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**Figure 3.** Simplified signaling pathway of PARP inhibition by 3-Aminobenzamide.

Given the structural similarity, it is plausible that **3-Amino-2-iodobenzamide** could also exhibit inhibitory activity against PARP or other enzymes. The presence of the iodine atom could modulate its potency, selectivity, and pharmacokinetic properties compared to 3-Aminobenzamide. Further research is required to investigate the biological effects of **3-Amino-2-iodobenzamide**.

## Conclusion

**3-Amino-2-iodobenzamide** is a halogenated benzamide with potential for further investigation in drug discovery and materials science. While specific experimental data for this compound is limited, this guide provides a framework for its synthesis, characterization, and potential biological evaluation based on the properties of related compounds. Researchers are encouraged to use the provided information as a starting point for their own investigations into the unique properties and applications of **3-Amino-2-iodobenzamide**. Further experimental work is necessary to fully elucidate its chemical and biological profile.

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## References

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